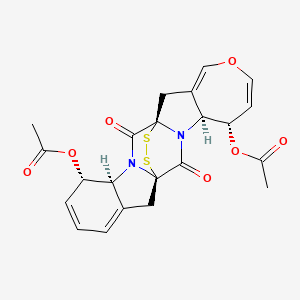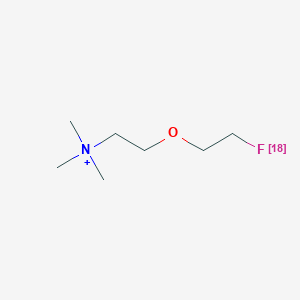
4-phospho-D-threonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phospho-D-threonic acid is a 4-phosphothreonic acid derived from D-threonic acid. It derives from a D-threonic acid. It is a conjugate acid of a 4-O-phosphonato-D-threonate(3-). It is an enantiomer of a 4-phospho-L-threonic acid.
Applications De Recherche Scientifique
Inhibition of Isomerization Reactions
4-Phospho-D-threonic acid derivatives have been studied for their role as competitive inhibitors in isomerization reactions. For example, certain derivatives can inhibit the reaction between d-ribose 5-phosphate and d-ribulose 5-phosphate, catalyzed by spinach ribose-5-phosphate isomerase (RPI), showing significant potential as inhibitors (Burgos & Salmon, 2004).
Enzyme Studies
L-Threonic acid dehydrogenase, related to 4-phospho-D-threonic acid, has been a subject of enzymatic studies, particularly for its specific activity and its role in biochemical processes (Aspen & Jakoby, 1966).
Metabolism Research
The relationship between ascorbic acid and threonic acid, which is a breakdown product of ascorbic acid, has been studied. Threonic acid is known to influence the metabolism of ascorbic acid in certain organisms, such as guinea pigs (Thomas & Hughes, 1983).
Photocaged Amino Acid Study
4,5-Dimethoxy-2-nitrobenzylserine, a photocaged amino acid, has been genetically encoded in Saccharomyces cerevisiae. This amino acid, when activated by light, can be used to control phosphorylation processes in living cells, demonstrating the potential application of threonic acid derivatives in genetic and cellular studies (Lemke et al., 2007).
Extraction and Separation in Chemical Processes
Studies have explored the use of 4-phospho-D-threonic acid in the extraction and separation of rare earth elements from phosphoric acid solutions. This is relevant in the field of materials science and chemical engineering (Radhika et al., 2010).
Toxicology Studies
Although toxicity is not a primary focus, studies have examined the toxicity of threonic acid, a related compound, to understand its safety in various applications (Thomas & Hughes, 1985).
Propriétés
Nom du produit |
4-phospho-D-threonic acid |
|---|---|
Formule moléculaire |
C4H9O8P |
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
(2S,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
Clé InChI |
ZCZXOHUILRHRQJ-GBXIJSLDSA-N |
SMILES isomérique |
C([C@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



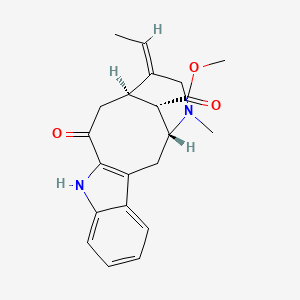

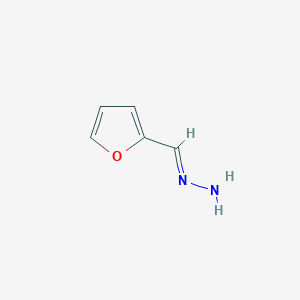
![3-[(2E)-2-[[3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B1244759.png)

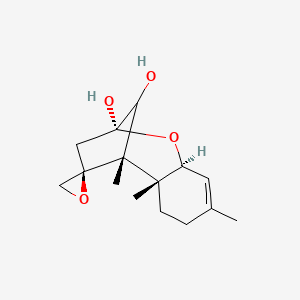

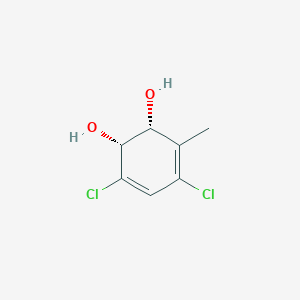
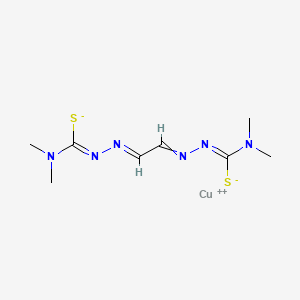
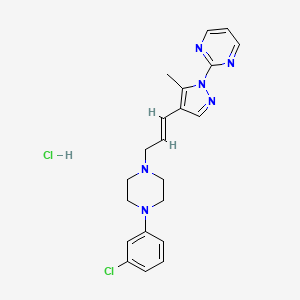
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1244774.png)

